![molecular formula C9H11NO2S B1295167 Indane-5-sulfonamide CAS No. 35203-93-1](/img/structure/B1295167.png)
Indane-5-sulfonamide
Overview
Description
Indane-5-sulfonamide is an organic compound belonging to the class of indanes, which are characterized by a cyclopentane ring fused to a benzene ring. This compound is known for its role as a carbonic anhydrase inhibitor, making it significant in various biochemical and pharmaceutical applications .
Mechanism of Action
Target of Action
Indane-5-sulfonamide primarily targets Carbonic Anhydrase 2 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound acts as a carbonic anhydrase inhibitor . It binds to the active site of the Carbonic Anhydrase 2 enzyme, inhibiting its activity .
Biochemical Analysis
Biochemical Properties
Indane-5-sulfonamide plays a significant role in biochemical reactions by inhibiting carbonic anhydrases, specifically isoforms CA IX and CA XII . These enzymes are crucial in regulating pH and ion balance within cells and tissues. The interaction between this compound and carbonic anhydrases involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of its activity . This inhibition can affect various physiological processes, including respiration and acid-base balance.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in cancer cells. It inhibits the activity of carbonic anhydrases CA IX and CA XII, which are often overexpressed in tumor cells . This inhibition leads to a decrease in extracellular acidity, which can reduce tumor growth and proliferation. Additionally, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiproliferative effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of carbonic anhydrases, where it interacts with the zinc ion. This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons . The inhibition of carbonic anhydrases by this compound can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting tumor growth and proliferation . The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits carbonic anhydrases without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of carbonic anhydrases. The compound interacts with enzymes and cofactors involved in the regulation of pH and ion balance . Its inhibition of carbonic anhydrases can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The distribution of this compound within different cellular compartments can also impact its effectiveness in inhibiting carbonic anhydrases and other biochemical targets .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its inhibitory effects on carbonic anhydrases . The compound may be directed to these compartments through targeting signals or post-translational modifications. Its localization can influence its activity and function, as well as its interactions with other biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indane-5-sulfonamide typically involves the sulfonation of indane derivativesThe reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful monitoring of reaction parameters to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: Indane-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted indane derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Indane-5-sulfonamide belongs to the class of indanes, characterized by a bicyclic structure comprising a benzene ring fused with a cyclopentane ring. The sulfonamide functional group attached at the fifth position is crucial for its biological activity. The primary mechanism of action involves the inhibition of carbonic anhydrases, particularly isoforms CA IX and CA XII, which are often overexpressed in various tumors. By binding to the active site of these enzymes, this compound prevents the conversion of carbon dioxide to bicarbonate and protons, thereby influencing pH regulation within cells .
Cancer Therapy
This compound has shown promising results in cancer research, particularly as an inhibitor of tumor-associated carbonic anhydrases. Recent studies have demonstrated its potential as an anticancer agent:
- Antiproliferative Activity : A series of indoline-5-sulfonamides, including derivatives of this compound, exhibited significant inhibitory effects on cancer cell lines under both normoxic and hypoxic conditions. For example, compound 4f demonstrated an IC50 value of 12.9 µM against MCF7 breast cancer cells under hypoxia .
Compound | K_I (nM) | Cell Line | IC50 (µM) |
---|---|---|---|
Indoline-5-sulfonamide 4f | 41.3 | MCF7 | 12.9 |
Indoline-5-sulfonamide 4e | - | K562 | 10 |
- Mechanisms of Action : The ability to inhibit CA IX not only suppresses tumor growth but also helps overcome chemoresistance in certain cancer types. For instance, it has been shown to reduce hypoxia-induced expression of CA IX in tumor cells .
Antimicrobial Activity
This compound derivatives have also been explored for their antimicrobial properties:
- Inhibition Studies : Research has indicated that modifications to the functional groups of this compound can enhance its efficacy against various bacterial strains. Certain derivatives have shown improved antibacterial activity compared to standard sulfa drugs.
Pharmaceutical Applications
The compound is being investigated for its potential therapeutic uses beyond oncology:
- Drug Development : As a carbonic anhydrase inhibitor, this compound serves as a valuable building block in synthesizing more complex molecules aimed at treating various diseases . Its unique structure allows for selective inhibition of specific carbonic anhydrase isoforms, making it particularly relevant in targeted therapies.
Antitumor Efficacy
A study evaluated the effects of indoline-5-sulfonamides on MCF7 breast cancer cells under hypoxic conditions. It was found that compound 4f not only inhibited CA IX activity but also significantly reduced hypoxia-induced CA IX expression, highlighting its dual action against tumor cells and potential to enhance therapeutic outcomes in cancer treatments .
Antimicrobial Testing
In another project focused on antimicrobial testing, several derivatives of this compound were assessed against a panel of bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial activity compared to conventional sulfa drugs, suggesting potential applications in treating infections caused by resistant bacterial strains.
Comparison with Similar Compounds
Indoline-5-sulfonamide: Another carbonic anhydrase inhibitor with similar inhibitory properties.
Benzene sulfonamide: A simpler sulfonamide compound with broader applications.
Toluenesulfonamide: Known for its use in industrial applications and as a plasticizer
Uniqueness: Indane-5-sulfonamide is unique due to its specific structure, which allows for selective inhibition of certain carbonic anhydrase isoforms. This selectivity makes it particularly valuable in targeted therapeutic applications, such as cancer treatment .
Biological Activity
Indane-5-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent. This article explores its pharmacological properties, mechanisms of action, and the implications for drug development based on recent research findings.
Chemical Structure and Properties
This compound features a bicyclic structure comprising a six-membered benzene ring fused with a five-membered cyclopentane ring. The sulfonamide functional group () is attached at the fifth position of the indane ring, which is crucial for its biological activity. This structure allows for modifications that can enhance its interaction with various biological targets, making it a versatile scaffold for drug development.
The primary mechanism of action for this compound is its role as an inhibitor of carbonic anhydrase (CA) , an enzyme that catalyzes the conversion of carbon dioxide and water into carbonic acid. This reaction is vital for maintaining acid-base balance in physiological processes. This compound mimics the natural substrate bicarbonate, allowing it to bind to the active site of CA and inhibit its function .
1. Antimicrobial Activity
This compound derivatives have demonstrated promising antimicrobial properties against various bacteria and fungi. Studies indicate that modifications in the functional groups can significantly affect their antimicrobial efficacy, suggesting potential applications in treating infections .
2. Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, 1-acylated indoline-5-sulfonamides exhibited inhibitory activity against tumor-associated carbonic anhydrases IX and XII, with inhibition constants (K_I) as low as 41.3 nM. These compounds also demonstrated antiproliferative effects on cancer cell lines under both normoxic and hypoxic conditions .
Compound | K_I (nM) | Cell Line | IC_50 (µM) |
---|---|---|---|
Indoline-5-sulfonamide 4f | 41.3 | MCF7 | 12.9 |
Indoline-5-sulfonamide 4e | - | K562 | 10 |
3. Other Pharmacological Activities
This compound derivatives have been explored for additional pharmacological effects, including anti-inflammatory and anticonvulsant activities. Some derivatives have shown significant inhibition against carbonic anhydrase isozymes I and II, with K_I values ranging from 1.6 to 12 nM .
Case Studies
- Antitumor Efficacy : A study evaluated various indoline-5-sulfonamides against MCF7 breast cancer cells under hypoxic conditions, revealing that compound 4f not only inhibited CA IX activity but also reduced hypoxia-induced CA IX expression . This dual action may contribute to overcoming chemoresistance in tumor cells.
- Antimicrobial Testing : Another research project tested several this compound derivatives against a panel of bacterial strains, finding that certain modifications led to enhanced antibacterial activity compared to standard sulfa drugs .
Properties
IUPAC Name |
2,3-dihydro-1H-indene-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQJTFMKKZBBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188710 | |
Record name | Indan-5-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35203-93-1 | |
Record name | 2,3-Dihydro-1H-indene-5-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35203-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indane-5-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Indansulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indan-5-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-5-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDANE-5-SULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL3C99615 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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